molecular formula C24H18FN3O2S B12474763 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

Cat. No.: B12474763
M. Wt: 431.5 g/mol
InChI Key: YCBUSLYPGNVAST-UHFFFAOYSA-N
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Description

2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-4,5-DIHYDRO-1H-PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a cyano group, a fluorophenyl group, and a naphthylacetamide moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-4,5-DIHYDRO-1H-PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyano and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Attachment of the Naphthylacetamide Moiety: This step may involve amide bond formation through condensation reactions.

Industrial production methods would require optimization of reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-4,5-DIHYDRO-1H-PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-4,5-DIHYDRO-1H-PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-4,5-DIHYDRO-1H-PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE include:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of 2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-4,5-DIHYDRO-1H-PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE lies in its specific combination of functional groups and the potential for diverse applications in research and industry.

Properties

Molecular Formula

C24H18FN3O2S

Molecular Weight

431.5 g/mol

IUPAC Name

2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C24H18FN3O2S/c25-21-8-4-3-7-18(21)19-12-22(29)28-24(20(19)13-26)31-14-23(30)27-17-10-9-15-5-1-2-6-16(15)11-17/h1-11,19H,12,14H2,(H,27,30)(H,28,29)

InChI Key

YCBUSLYPGNVAST-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NC2=CC3=CC=CC=C3C=C2)C#N)C4=CC=CC=C4F

Origin of Product

United States

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